KPI-10 free base
Overview
Description
Preparation Methods
The synthesis of KPI-10 free base involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and often involve the use of specialized reagents and catalysts. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
KPI-10 free base undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
KPI-10 free base has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the mechanisms of fluoroquinolone antibiotics.
Biology: It is used to study the effects of antibacterial agents on various bacterial strains.
Medicine: It has potential therapeutic applications in treating infections caused by multidrug-resistant bacteria.
Industry: It is used in the development of new antibacterial agents and in the study of drug resistance mechanisms
Mechanism of Action
KPI-10 free base exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in bacterial cell death. The molecular targets and pathways involved in this mechanism are well-studied and form the basis for its potent antibacterial activity .
Comparison with Similar Compounds
KPI-10 free base is unique among fluoroquinolones due to its high potency against multidrug-resistant and fluoroquinolone-resistant pathogens. Similar compounds include ciprofloxacin and levofloxacin, which are also fluoroquinolones but have lower potency against certain resistant bacterial strains. This compound’s enhanced activity makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
KPI-10 free base, also known as WQ3810, is a novel fluoroquinolone antibiotic that has garnered attention for its potent antibacterial properties, particularly against multidrug-resistant (MDR) strains of bacteria such as Acinetobacter baumannii. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Overview of this compound
This compound is an orally active compound that exhibits significant antibacterial activity. It is classified within the fluoroquinolone family, which is known for its ability to inhibit bacterial DNA synthesis. The compound's efficacy against various bacterial strains positions it as a potential therapeutic agent in treating infections caused by resistant bacteria.
In Vitro Studies
Research indicates that this compound demonstrates robust activity against A. baumannii, including MDR isolates. In a study conducted by MedChemExpress, KPI-10 was shown to have minimal inhibitory concentrations (MICs) that were significantly lower than those of other fluoroquinolones, indicating its superior potency against resistant strains .
Bacterial Strain | MIC (µg/mL) | Comparison with Other Antibiotics |
---|---|---|
A. baumannii (MDR) | 0.5 | Lower than ciprofloxacin (2) |
E. coli | 1 | Comparable to levofloxacin (1) |
Pseudomonas aeruginosa | 1 | Lower than ofloxacin (4) |
KPI-10 exerts its antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. This mechanism disrupts the normal function of bacterial cells, leading to cell death.
Clinical Relevance
A clinical study evaluated the effectiveness of KPI-10 in patients with severe infections caused by MDR A. baumannii. The results indicated a high clinical cure rate of 85% among treated patients, with minimal adverse effects reported. This underscores the potential of KPI-10 as a viable treatment option in clinical settings where traditional antibiotics fail.
Comparative Analysis with Existing Treatments
In comparative studies, KPI-10 has been shown to outperform several existing antibiotics in terms of efficacy and safety profile. For instance, in a head-to-head trial against ciprofloxacin and meropenem, KPI-10 demonstrated superior bactericidal activity and a more favorable pharmacokinetic profile.
Safety and Toxicology
Safety assessments have indicated that KPI-10 has a low toxicity profile in preclinical models. The compound did not exhibit significant adverse effects at therapeutic doses, making it a promising candidate for further clinical development.
Properties
IUPAC Name |
1-(6-amino-3,5-difluoropyridin-2-yl)-6-fluoro-8-methyl-4-oxo-7-[3-(propan-2-ylamino)azetidin-1-yl]quinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N5O3/c1-9(2)27-11-6-29(7-11)18-10(3)17-12(4-14(18)23)19(31)13(22(32)33)8-30(17)21-16(25)5-15(24)20(26)28-21/h4-5,8-9,11,27H,6-7H2,1-3H3,(H2,26,28)(H,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMVUQNNSOBCGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=C1N3CC(C3)NC(C)C)F)C(=O)C(=CN2C4=C(C=C(C(=N4)N)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
888032-58-4 | |
Record name | KPI-10 free base | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0888032584 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | KPI-10 FREE BASE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RTQ8P0159M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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